N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide -

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide

Catalog Number: EVT-4290798
CAS Number:
Molecular Formula: C26H24ClN5O5S
Molecular Weight: 554.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-isobutylphenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

    Compound Description: This compound is a coumarin derivative investigated for its potential in treating CNS disorders []. Studies in albino mice revealed significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic effects, along with a decrease in spontaneous motor activity [].

2-(2-(2,6-dichlorophenylamino)phenyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

    Compound Description: Similar to the previous compound, this is another coumarin derivative studied for its neuropharmacological properties []. It exhibited significant anticonvulsant, anxiolytic, skeletal muscle relaxant, and analgesic activities in experimental models [].

2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

    Compound Description: This coumarin derivative, investigated alongside the previous two compounds, demonstrated promising neuropharmacological activities, including anticonvulsant, anxiolytic, muscle relaxant, and analgesic effects in experimental models [].

[M(η6-p-cymene)Cl2(N)], where N is a pyridine-based ligand

    Compound Description: This represents a series of organometallic ruthenium(II)- and osmium(II)-p-cymene complexes where N is a pyridine-based ligand. The specific ligands mentioned are {2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl-3-(pyridin-3-yl)propanoate} and {2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)ethyl-3-(pyridin-3-yl)propanoate} []. These complexes were investigated for their anticancer properties and showed promising results in ovarian cancer cells [].

[M(η6-p-cymene)Cl2(P)], where P is a phosphine ligand

    Compound Description: This series comprises organometallic ruthenium(II)- and osmium(II)-p-cymene complexes, where P represents a phosphine ligand. Two specific ligands mentioned are {2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl-4-(diphenylphosphanyl)benzoate} and {2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)ethyl-4-(diphenylphosphanyl)benzoate} []. These complexes were investigated for their anticancer activity and showed promising cytotoxicity against ovarian cancer cells [].

[M(η6-p-cymene)Cl(N,N')][Cl], where N,N' is a bipyridine-based ligand

    Compound Description: This series encompasses organometallic ruthenium(II)- and osmium(II)-p-cymene complexes with N,N' representing a bipyridine-based ligand. The specific ligands discussed are (4'-methyl-[2,2'-bipyridin]-4-yl)methyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate), (4'-methyl-[2,2'-bipyridin]-4-yl)methyl-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate), (bis(2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)[2,2'-bipyridine]-5,5'-dicarboxylate), and (bis(2-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)ethyl)[2,2'-bipyridine]-5,5'-dicarboxylate) []. This series was investigated for its anticancer potential and displayed significant cytotoxicity against ovarian cancer cells [].

Indomethacin {1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid}

    Compound Description: Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes [].

Diclofenac {[2-(2,6-dichlorophenyl)amino]-benzeneacetic acid}

    Compound Description: Diclofenac is another commonly used NSAID that exhibits anti-inflammatory and analgesic effects by inhibiting COX enzymes [, ].

Niflumic acid {2-3((3-trifluoromethyl)phenyl-amino)-3-pyridinecarboxylic acid}

    Compound Description: Niflumic acid is an NSAID that acts by inhibiting COX enzymes and potentially through interactions with ion channels [].

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-pyridin-2-yl)-acetamide (Compound 5)

    Compound Description: This compound is a derivative of mefenamic acid, synthesized and evaluated for its anti-inflammatory activity and potential for reduced gastrointestinal side effects compared to traditional NSAIDs []. In rat studies using the egg-white induced edema model, Compound 5 displayed substantial anti-inflammatory activity [].

2-[1-(4-Chlorobenzoyl)-5-methyl-2,3-dihydro-1H-indol-3-yl]-N-(5-methyl-thiazol-2-yl)-acetamide (Compound 6)

    Compound Description: This compound is another mefenamic acid derivative designed for its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects []. It showed promising anti-inflammatory activity in the egg-white induced edema model in rats []. Additionally, it exhibited a lower ulcer index compared to celecoxib, suggesting a potential for improved gastrointestinal safety [].

Properties

Product Name

N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide

IUPAC Name

N-[[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide

Molecular Formula

C26H24ClN5O5S

Molecular Weight

554.0 g/mol

InChI

InChI=1S/C26H24ClN5O5S/c1-37-23-11-4-18(16-22(23)32(35)36)24(33)29-26(38)28-20-7-9-21(10-8-20)30-12-14-31(15-13-30)25(34)17-2-5-19(27)6-3-17/h2-11,16H,12-15H2,1H3,(H2,28,29,33,38)

InChI Key

HOFAEGRCJOJWTK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.